2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethan-1-one

Descripción general

Descripción

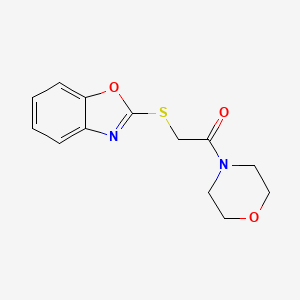

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethan-1-one is a synthetic organic compound that features a benzoxazole ring, a morpholine ring, and a sulfanyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethan-1-one typically involves the following steps:

Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

Introduction of the Sulfanyl Group: The benzoxazole ring can be functionalized with a sulfanyl group using thiolation reactions.

Attachment of the Morpholine Ring: The final step involves the reaction of the intermediate with morpholine under appropriate conditions.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Substitution: The benzoxazole ring and morpholine ring may participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols.

Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethan-1-one is , with a molecular weight of approximately 252.35 g/mol. Its structure includes a benzoxazole ring, which is known for its diverse biological activities. The presence of the morpholine group enhances its solubility and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzoxazole derivatives. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that benzoxazole derivatives target specific kinases involved in cancer progression, making them promising candidates for drug development against various cancers .

Antiviral Properties

Benzoxazole derivatives have also exhibited antiviral activity. Research indicates that these compounds can inhibit viral replication by interfering with viral enzymes or host cell pathways. The specific mechanism often involves the inhibition of nucleic acid synthesis or viral protein production . This positions this compound as a potential lead compound for developing antiviral therapies.

Antimicrobial Effects

The antimicrobial properties of benzoxazole compounds are well-documented, with studies showing effectiveness against a range of bacteria and fungi. The mechanism typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways . This suggests that this compound could serve as a scaffold for new antimicrobial agents.

Agrochemical Applications

Benzoxazole derivatives are increasingly being explored for their potential as agrochemicals. Their ability to act as herbicides or fungicides stems from their ability to inhibit specific biochemical pathways in plants or pathogens. Research has indicated that certain benzoxazole compounds can effectively control weed growth without harming crop yield . This application is particularly relevant in sustainable agriculture practices.

Materials Science Applications

The unique chemical structure of this compound allows it to be used in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The compound's electronic properties can be tuned through structural modifications, enabling its use in advanced material applications .

Case Study 1: Anticancer Drug Development

A recent study synthesized various benzoxazole derivatives, including this compound, and evaluated their anticancer activity against several cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction in targeted cancer cells, suggesting a promising pathway for further drug development .

Case Study 2: Agrochemical Efficacy

In another study focused on agricultural applications, researchers tested the herbicidal activity of several benzoxazole derivatives on common weeds. The results demonstrated effective weed control with minimal impact on non-target plants, highlighting the potential for developing environmentally friendly herbicides based on this compound .

Mecanismo De Acción

The mechanism of action of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethan-1-one would depend on its specific application. For instance, if it is used as a drug, its mechanism might involve interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.

Comparación Con Compuestos Similares

Similar Compounds

2-(1,3-Benzoxazol-2-ylthio)-1-(piperidin-1-yl)ethan-1-one: Similar structure but with a piperidine ring instead of a morpholine ring.

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one: Similar structure but with a pyrrolidine ring.

Uniqueness

The presence of the morpholine ring in 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethan-1-one may impart unique properties such as increased solubility or specific biological activity compared to its analogs.

Actividad Biológica

The compound 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethan-1-one (C16H14N2O3S) is a benzoxazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the biological activity of this compound based on various studies, including its synthesis, mechanism of action, and observed effects in different cellular models.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a benzoxazole ring system linked to a morpholine moiety through a sulfur atom. Its molecular weight is approximately 302.36 g/mol, and it possesses notable physicochemical properties that contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H14N2O3S |

| Molecular Weight | 302.36 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of this compound typically involves the Mannich reaction , where appropriate precursors are reacted under controlled conditions to yield the target compound. The synthesis pathway often includes the formation of intermediates that are crucial for achieving the desired functional groups.

Antimicrobial Activity

Research indicates that compounds with a benzoxazole core exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains and fungi. For instance:

- Antibacterial Activity : The compound was tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition. The Minimum Inhibitory Concentration (MIC) values ranged from 250 µg/ml to 7.81 µg/ml against different strains .

- Antifungal Activity : It also exhibited antifungal properties against Candida albicans, although it was found to be less potent than standard antifungal agents like fluconazole .

Anticancer Activity

The anticancer potential of this compound has been evaluated using several cancer cell lines, including MCF-7 (breast cancer) and M4A4 (metastatic breast cancer). Key findings include:

- Cytotoxicity : The compound showed significant cytotoxic effects in both cell lines with IC50 values indicating effective inhibition of cell proliferation .

- Mechanism of Action : Studies suggest that the compound induces apoptosis in cancer cells as evidenced by TUNEL assays and immunocytochemical evaluations for apoptotic markers such as caspase-3 and cytochrome c .

Study 1: Anticancer Efficacy on MCF-7 Cells

In a controlled study, this compound was administered to MCF-7 cells. The results indicated a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy.

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated substantial zones of inhibition compared to control groups, reinforcing its potential as an antimicrobial agent.

Propiedades

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c16-12(15-5-7-17-8-6-15)9-19-13-14-10-3-1-2-4-11(10)18-13/h1-4H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKBTBYHAVXMBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID51090564 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.